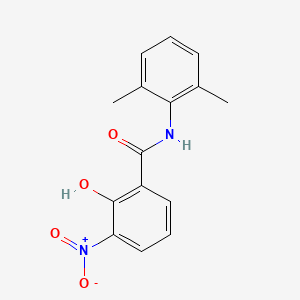

N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Description

N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a benzamide derivative characterized by a 2-hydroxy-3-nitro-substituted benzoyl group attached to a 2,6-dimethylphenylamine moiety. Its structural features, such as intramolecular hydrogen bonding between the hydroxyl and amide groups, may stabilize its conformation and enhance its suitability for applications in catalysis or medicinal chemistry .

Properties

CAS No. |

63981-17-9 |

|---|---|

Molecular Formula |

C15H14N2O4 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C15H14N2O4/c1-9-5-3-6-10(2)13(9)16-15(19)11-7-4-8-12(14(11)18)17(20)21/h3-8,18H,1-2H3,(H,16,19) |

InChI Key |

NESNKKZSTMEYDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide can be compared to related benzamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Conformational Flexibility: this compound likely adopts a conformation stabilized by intramolecular hydrogen bonding (O–H⋯O=C), similar to N-(2,6-dimethylphenyl)-3-methylbenzamide, which exhibits anti-periplanar alignment of N–H and C=O groups .

Reactivity and Catalytic Potential: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has an N,O-bidentate directing group for metal catalysis, the nitro and hydroxy groups in this compound may act as competing ligands, reducing its efficacy in catalytic applications.

Biological Activity :

- Metalaxyl , a structurally simpler benzamide, demonstrates fungicidal activity due to its ester and amide functionalities. The nitro group in this compound could confer oxidative or electrophilic properties, but its bioactivity remains uncharacterized compared to tetrazole-containing analogs .

Crystallographic Behavior :

- N-(2,6-Dimethylphenyl)-3-methylbenzamide forms intermolecular N–H⋯O hydrogen bonds along the c-axis . The nitro and hydroxyl groups in the target compound may introduce additional hydrogen-bonding motifs or π-stacking interactions, influencing solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.